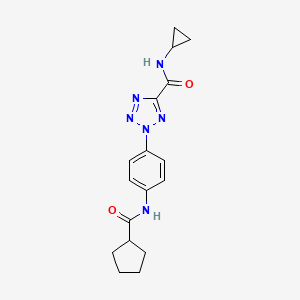
2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the coupling of cyclopentanecarboxamide with a phenyl group followed by the incorporation of a cyclopropyl group and the tetrazole moiety. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to yield high purity and yield.
Antitumor Activity
Research has indicated that tetrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown potent inhibitory effects on various cancer cell lines. A study highlighted that certain tetrazole derivatives displayed IC50 values significantly lower than established chemotherapeutics, suggesting enhanced efficacy against tumors .
The biological activity of tetrazoles is often attributed to their ability to inhibit specific kinases involved in cancer progression. The compound may exert its effects by interfering with signaling pathways critical for tumor growth and survival. Inhibitory action against CRAf kinase has been noted, which is pivotal in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key features influencing its potency include:
- Substituent Variations: Modifications on the phenyl ring or cyclopropyl group can enhance or diminish activity.
- Tetrazole Ring: The position and nature of substituents on the tetrazole ring significantly affect binding affinity and selectivity towards target enzymes .
Case Studies
- Anticancer Studies: A series of related compounds were tested for their anticancer properties, revealing that structural modifications led to varying degrees of cytotoxicity against human cancer cell lines such as HT-29 and H460. The most potent derivatives had IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .
- In Vivo Studies: In animal models, compounds with similar structures demonstrated significant reductions in tumor size compared to controls. These studies provide a preliminary indication of the compound's efficacy and safety profile in living organisms .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of related tetrazole compounds:
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.08 | HT-29 | CRAf kinase inhibition |
| Compound B | 0.36 | H460 | Apoptosis induction |
| Compound C | 0.97 | MKN-45 | Cell cycle arrest |
Propiedades
IUPAC Name |
2-[4-(cyclopentanecarbonylamino)phenyl]-N-cyclopropyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16(11-3-1-2-4-11)18-13-7-9-14(10-8-13)23-21-15(20-22-23)17(25)19-12-5-6-12/h7-12H,1-6H2,(H,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWDMJKIOYMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














